2-(2-METHOXYBENZAMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE
Overview
Description
2-(2-Methoxybenzamido)-NN4-trimethyl-13-thiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, which is known for its presence in many biologically active molecules, and a methoxybenzamido group, which contributes to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxybenzamido)-NN4-trimethyl-13-thiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring and subsequent functionalization. One common route involves the condensation of 2-aminothiazole with 2-methoxybenzoyl chloride under basic conditions to form the intermediate 2-(2-methoxybenzamido)thiazole. This intermediate is then subjected to methylation using methyl iodide in the presence of a base such as potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxybenzamido)-NN4-trimethyl-13-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-(2-Hydroxybenzamido)-NN4-trimethyl-13-thiazole-5-carboxamide.
Reduction: 2-(2-Methoxybenzamido)-NN4-trimethyl-13-thiazole-5-amine.
Substitution: 5-Bromo-2-(2-methoxybenzamido)-NN4-trimethyl-13-thiazole-5-carboxamide.
Scientific Research Applications
2-(2-Methoxybenzamido)-NN4-trimethyl-13-thiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its thiazole ring.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 2-(2-methoxybenzamido)-NN4-trimethyl-13-thiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways by binding to proteins and altering their function. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-2-(4-sulfamoylphenyl)ethylbenzamide: Similar structure with a chloro substituent and a sulfonamide group.
Glyburide: Contains a similar methoxybenzamido group and is used as an antidiabetic agent.
Pirtobrutinib: Shares structural similarities and is used as a kinase inhibitor.
Uniqueness
2-(2-Methoxybenzamido)-NN4-trimethyl-13-thiazole-5-carboxamide is unique due to its combination of a thiazole ring and a methoxybenzamido group, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[(2-methoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-9-12(14(20)18(2)3)22-15(16-9)17-13(19)10-7-5-6-8-11(10)21-4/h5-8H,1-4H3,(H,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXWAOPZCBRHQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2OC)C(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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